molecular formula C15H21N3O2 B11750537 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

Cat. No.: B11750537
M. Wt: 275.35 g/mol
InChI Key: GEQYTZLTVRMZOB-UHFFFAOYSA-N
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Description

2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl group.

Next, the phenol derivative is prepared by methoxylation of a suitable phenol precursor. The final step involves the coupling of the pyrazole moiety with the methoxyphenol through a Mannich reaction, which introduces the aminomethyl linkage. This reaction is typically carried out under acidic conditions using formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and methoxylation steps, as well as the development of more efficient catalysts for the Mannich reaction.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the phenol group would yield a quinone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development.

    Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole moiety suggests that it may inhibit certain enzymes by binding to their active sites, while the phenol group could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-propylphenol: Similar structure but lacks the pyrazole moiety.

    4-((4-methoxyphenyl)amino)methylphenol: Similar structure but with different substituents.

Uniqueness

The unique combination of the methoxyphenol and pyrazole moieties in 2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol gives it distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-methoxy-4-[[(2-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O2/c1-3-8-18-13(6-7-17-18)11-16-10-12-4-5-14(19)15(9-12)20-2/h4-7,9,16,19H,3,8,10-11H2,1-2H3

InChI Key

GEQYTZLTVRMZOB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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